molecular formula C11H11BrN2OS B4713496 N-[(allylamino)carbonothioyl]-2-bromobenzamide

N-[(allylamino)carbonothioyl]-2-bromobenzamide

Cat. No. B4713496
M. Wt: 299.19 g/mol
InChI Key: HBSYAGIUGRGIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(allylamino)carbonothioyl]-2-bromobenzamide, also known as ABJ879, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(allylamino)carbonothioyl]-2-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In neurodegenerative diseases, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In infectious diseases, this compound has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, as well as improve neuronal survival and function. In infectious diseases, this compound has been shown to inhibit the growth and survival of various pathogens, as well as enhance the activity of the immune system.

Advantages and Limitations for Lab Experiments

N-[(allylamino)carbonothioyl]-2-bromobenzamide has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also some limitations to its use, including its relatively high cost and limited availability. In addition, this compound may have off-target effects on other enzymes and signaling pathways, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[(allylamino)carbonothioyl]-2-bromobenzamide, including the identification of its specific targets and mechanisms of action, the optimization of its synthesis method and formulation, and the evaluation of its efficacy and safety in preclinical and clinical studies. In cancer research, this compound could be further studied for its potential as a therapeutic agent, either alone or in combination with other drugs. In neurodegenerative diseases, this compound could be further studied for its potential as a neuroprotective agent, as well as for its effects on cognitive function and behavior. In infectious diseases, this compound could be further studied for its potential as an antimicrobial agent, as well as for its effects on the immune system and host-pathogen interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop it into a safe and effective therapeutic agent.

Scientific Research Applications

N-[(allylamino)carbonothioyl]-2-bromobenzamide has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

2-bromo-N-(prop-2-enylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-2-7-13-11(16)14-10(15)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSYAGIUGRGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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